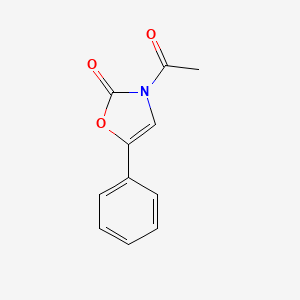

3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

65647-69-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-acetyl-5-phenyl-1,3-oxazol-2-one |

InChI |

InChI=1S/C11H9NO3/c1-8(13)12-7-10(15-11(12)14)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

VTYDZHZFTAMBCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Phenyl 1,3 Oxazol 2 3h One and Analogous N Acyl 1,3 Oxazol 2 3h Ones

Strategies for Constructing the 1,3-Oxazol-2(3H)-one Core

The formation of the 1,3-oxazol-2(3H)-one ring is a critical step that can be achieved through several distinct synthetic pathways, each starting from different precursors and employing various reaction conditions.

Cyclization Reactions of N-Acyl-α-amino Acids and Derivatives

One of the most common methods for the synthesis of the oxazolone (B7731731) ring is the intramolecular cyclization of N-acyl-α-amino acids. This process typically involves the use of a dehydrating agent to facilitate the ring closure. Acetic anhydride (B1165640) is a frequently used reagent for this transformation. drugfuture.com The reaction proceeds by the activation of the carboxylic acid group by the anhydride, followed by an intramolecular nucleophilic attack from the amide oxygen, leading to the formation of the oxazolone ring and the elimination of a molecule of water.

Other activating agents for the carboxylic group can also be employed to mediate this cyclization. These include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as alkyl chloroformates in the presence of a base like N-methylmorpholine, and the Vilsmeier reagent (chloromethylenedimethylammonium chloride). researchgate.net The choice of the cyclizing agent can be influenced by the specific substrate and the desired reaction conditions.

| Precursor | Reagent/Conditions | Product Type | Reference |

| N-Acyl-α-amino acid | Acetic Anhydride | 5(4H)-Oxazolone | drugfuture.com |

| N-Acyl-α-amino acid | DCC or EDC | 5(4H)-Oxazolone | researchgate.net |

| N-Acyl-α-amino acid | Alkyl Chloroformate, N-Methylmorpholine | 5(4H)-Oxazolone | researchgate.net |

| N-Acyl-α-amino acid | Vilsmeier Reagent | 5(4H)-Oxazolone | researchgate.net |

Condensation Reactions for Azlactone Precursors (e.g., Erlenmeyer Synthesis)

The Erlenmeyer-Plöchl synthesis, first described in the late 19th century, is a cornerstone for the preparation of 2-substituted-5(4H)-oxazolones, often referred to as azlactones. drugfuture.comwikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate (B1210297). wikipedia.org

The mechanism begins with the cyclization of the N-acylglycine by acetic anhydride to form a 2-substituted-5(4H)-oxazolone intermediate. This intermediate possesses acidic protons at the C-4 position, which are readily deprotonated by the acetate base to form an enolate. The enolate then undergoes a Perkin-type condensation with the carbonyl group of the aldehyde or ketone. Subsequent elimination of water from the aldol-type adduct yields the final 4-alkylidene or 4-arylidene-2-substituted-5(4H)-oxazolone. wikipedia.org The versatility of this method allows for a wide range of substituents to be introduced at the 4-position of the oxazolone ring by varying the carbonyl compound used in the condensation.

| N-Acylglycine | Carbonyl Compound | Reagents | Product | Reference |

| Hippuric Acid | Benzaldehyde | Acetic Anhydride, Sodium Acetate | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | wikipedia.org |

| N-Acetylglycine | Various Aldehydes | Acetic Anhydride, Sodium Acetate | 4-Alkylidene/Arylidene-2-methyl-5(4H)-oxazolones | nih.govacs.org |

Approaches from α-Hydroxy Ketones and α-Bromo Ketones

Alternative strategies for the construction of the 1,3-oxazole ring system start from α-hydroxy or α-halo ketones. While many of these methods lead to the formation of oxazole (B20620) rather than oxazol-2-one, certain variations can be adapted. For instance, α-hydroxy ketones can react with reagents like cyanamides to yield oxazol-2-amine derivatives.

More directly, the synthesis of 1,3-oxazol-2-ones can be achieved from α-hydroxy ketones by reaction with isocyanates. This reaction involves the initial formation of a carbamate (B1207046) intermediate, followed by cyclization. Another approach involves the reaction of α-bromo ketones with urea (B33335) or its derivatives. The reaction of α-bromo ketones with benzylamines under visible-light photocatalysis has also been reported for the synthesis of substituted oxazoles. organic-chemistry.org

Utilization of N-Acyl-α-amino Ketones as Building Blocks

The Robinson-Gabriel synthesis is a classical method for the preparation of oxazoles, which involves the intramolecular cyclodehydration of N-acyl-α-amino ketones. synarchive.comwikipedia.org This reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid. The mechanism involves the protonation of the ketone carbonyl, followed by a nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.

While this method traditionally yields oxazoles, it is a key strategy for forming the core heterocyclic structure from α-amino ketone derivatives. Modifications of this reaction, for instance, using phosphoryl trichloride (B1173362) as the cyclodehydrating agent, have been successfully employed in the synthesis of various substituted oxazoles. nih.gov

| Starting Material | Reagent | Product | Synthesis Name | Reference |

| N-Acyl-α-amino ketone | H₂SO₄ or POCl₃ | 2,5-Disubstituted oxazole | Robinson-Gabriel | synarchive.comnih.gov |

N-Acylation at the 3-Position of the Oxazolone Ring

Once the 1,3-oxazol-2(3H)-one core is established, the final step in the synthesis of the target compound is the introduction of an acetyl group at the nitrogen atom in the 3-position.

Direct Acylation with Acetic Anhydride or Acetyl Halides

The N-acylation of the 1,3-oxazol-2(3H)-one ring can be accomplished using standard acylating agents such as acetic anhydride or acetyl halides (e.g., acetyl chloride). orientjchem.org This reaction is analogous to the N-acylation of other heterocyclic compounds containing an N-H bond, such as oxazolidin-2-ones. bohrium.comlookchem.com

The reaction typically proceeds in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases used for this purpose include triethylamine (B128534) or pyridine. bohrium.com The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, an acetate ion is the leaving group, while for acetyl chloride, a chloride ion is displaced.

For the synthesis of 3-acetyl-5-phenyl-1,3-oxazol-2(3H)-one, the pre-formed 5-phenyl-1,3-oxazol-2(3H)-one would be treated with either acetic anhydride or acetyl chloride in an appropriate solvent and in the presence of a suitable base. The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete acylation and to minimize any potential side reactions. While direct literature for this specific transformation on 5-phenyl-1,3-oxazol-2(3H)-one is not abundant, the principles of N-acylation of similar heterocyclic systems are well-established and directly applicable. orientjchem.orgbohrium.comlookchem.com

| Substrate | Acylating Agent | Base (optional) | Product | Reference |

| 5-Phenyl-1,3-oxazol-2(3H)-one | Acetic Anhydride | Triethylamine/Pyridine | This compound | orientjchem.orgbohrium.com |

| 5-Phenyl-1,3-oxazol-2(3H)-one | Acetyl Chloride | Triethylamine/Pyridine | This compound | orientjchem.orglookchem.com |

Post-Cyclization Derivatization Approaches (e.g., via Isocyanates)

One strategic approach to the synthesis of N-acyl-1,3-oxazol-2(3H)-ones involves the initial construction of the parent oxazolone ring, followed by the introduction of the N-acyl group. While direct N-acetylation of a pre-formed 5-phenyl-1,3-oxazol-2(3H)-one is a plausible route, the literature more commonly describes derivatization at other positions of the oxazolone ring. However, the reactivity of the nitrogen atom in the oxazolone ring allows for the exploration of various acylating agents.

In a related context, isocyanates serve as versatile reagents for the derivatization of heterocyclic systems. The general reactivity of isocyanates with nucleophilic centers, such as the nitrogen atom of an oxazolone, can be exploited to introduce carbamoyl (B1232498) or related functionalities. This method offers a pathway to a diverse range of N-substituted oxazolones.

Stereoselective Synthesis and Chiral Induction in Oxazolone Formation

The synthesis of chiral oxazolones is of considerable interest due to their potential as chiral building blocks and their presence in biologically active molecules. Stereoselective synthesis and chiral induction can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the reacting molecule to control the stereochemical outcome of a reaction. In the context of oxazolone synthesis, chiral auxiliaries such as those derived from ephedrine (B3423809) or oxazolidinones can be employed to direct the formation of a specific enantiomer. sigmaaldrich.com For instance, (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone is a commercially available chiral auxiliary that can be utilized in asymmetric synthesis. sigmaaldrich.com The auxiliary guides the stereoselective formation of the oxazolone ring, and can subsequently be removed to yield the enantiomerically enriched product.

The use of chiral catalysts is another powerful approach for achieving enantioselectivity. While specific examples for the synthesis of this compound are not extensively detailed, the principles of asymmetric catalysis are broadly applicable to oxazolone formation. Chiral metal complexes or organocatalysts can create a chiral environment around the reacting substrates, favoring the formation of one enantiomer over the other.

Furthermore, starting from enantiomerically pure precursors, such as chiral amino acids or their derivatives, can effectively transfer chirality to the final oxazolone product. For example, the cyclization of a chiral N-acetyl-α-phenylglycine derivative would be expected to proceed with retention of stereochemistry, yielding a chiral this compound.

Catalytic Systems and Optimized Reaction Conditions for Oxazolone Synthesis

The efficiency of oxazolone synthesis can be significantly enhanced through the use of appropriate catalytic systems and the optimization of reaction conditions. Various catalysts, including acids, bases, and metal complexes, have been employed to promote the cyclization and derivatization reactions involved in the formation of the oxazolone ring.

The classic Erlenmeyer synthesis of azlactones, which are related to oxazolones, often utilizes acetic anhydride and a weak base like sodium acetate. biointerfaceresearch.comjddtonline.info This method involves the condensation of an N-acylglycine with an aldehyde. biointerfaceresearch.com Variations of this method have explored the use of other catalysts to improve yields and reaction times. For instance, zinc oxide has been used as a catalyst for the condensation of N-acyl glycines with aldehydes at room temperature in ethanol.

The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized for any given synthetic route. Aprotic solvents are commonly used in these reactions to avoid unwanted side reactions, such as hydrolysis of the oxazolone ring. The optimization of these conditions is often crucial for achieving high yields and purity of the desired product.

Below is a table summarizing various catalytic systems and conditions used in the synthesis of oxazolone derivatives.

| Catalyst/Reagent | Substrates | Solvent | Temperature | Yield (%) | Reference |

| Zinc Oxide | N-benzoyl/N-acetyl glycine, Aldehydes | Ethanol | Room Temp. | - | |

| Polyphosphoric Acid | Hippuric acid, Benzaldehydes | - | 90°C | - | |

| DMAP-Tf, DMAP | Carboxylic acids, Isocyanoacetates | DCM | 40°C | 70-97 | nih.gov |

Advanced Synthetic Techniques in Oxazolone Chemistry (e.g., Microwave-Assisted Synthesis)

To accelerate reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis have been increasingly applied to the preparation of heterocyclic compounds, including oxazolones. Microwave irradiation can provide rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govdergipark.org.trnih.gov

Microwave-assisted synthesis has been successfully employed in various steps of oxazolone formation, including the cyclization of N-acyl amino acids and the condensation of precursors. For example, the synthesis of 4-aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone derivatives has been reported under microwave irradiation. crpsonline.com This technique offers a time-efficient and often higher-yielding alternative to traditional synthetic protocols.

The following table provides examples of microwave-assisted synthesis of oxazole and related heterocyclic derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |

| Phenyl glycidyl (B131873) ether, Imidazoles/Pyrazoles | Solvent-free, 120°C | - | 1 | Competitive | nih.gov |

| N-acylbenzotriazoles, 2-amino-2-methyl-1-propanol | SOCl₂, Microwave | - | - | 84-98 | |

| Aromatic aldehydes, Sodium azide, Nitromethane | Microwave | - | 0.5-2 | 52-87 |

Mechanistic Investigations and Reaction Pathways of 3 Acetyl 5 Phenyl 1,3 Oxazol 2 3h One

Nucleophilic Reactivity and Ring Transformations of the Oxazolone (B7731731) Moiety

The oxazolone ring is an electron-deficient heterocycle, rendering it susceptible to reactions with various nucleophiles. These reactions often proceed via nucleophilic attack on the electrophilic centers within the ring, which can lead to ring-opening and subsequent transformations.

The structure of 3-acetyl-5-phenyl-1,3-oxazol-2(3H)-one features several electrophilic centers. The most prominent site for nucleophilic attack is the carbonyl carbon at the C-2 position. This carbon is part of a cyclic carbonate-like structure and is bonded to two heteroatoms (oxygen and nitrogen), which significantly increases its electrophilicity. Consequently, it readily reacts with a variety of nucleophiles.

Another potential electrophilic site is the carbonyl carbon of the N-acetyl group. Furthermore, the C-5 carbon, being part of an α,β-unsaturated system in conjugation with the C-2 carbonyl, can also act as an electrophilic center, particularly in conjugate addition reactions.

| Electrophilic Site | Description | Typical Nucleophiles | Resulting Reaction Type |

|---|---|---|---|

| C-2 (Carbonyl) | Highly electrophilic lactam/carbonate carbon. | Water, Alcohols, Amines, Thiols. biointerfaceresearch.com | Nucleophilic Acyl Substitution (Ring-Opening) |

| C-5 | β-carbon of an α,β-unsaturated system. | Soft nucleophiles (e.g., enolates, Gilman reagents). researchgate.net | Conjugate Addition (Michael Addition) |

| N-Acetyl (Carbonyl) | Standard amide carbonyl carbon. | Strong nucleophiles under forcing conditions. | Nucleophilic Acyl Substitution |

The predominant reaction pathway involving nucleophiles is the ring-opening of the oxazolone moiety. biointerfaceresearch.com This process is typically initiated by the attack of a nucleophile at the C-2 carbonyl carbon, leading to the cleavage of the C2-O1 acyl bond. This reactivity is characteristic of acid anhydrides and other activated acyl systems. biointerfaceresearch.com

Aminolysis : Primary and secondary amines readily attack the C-2 position, causing the ring to open and form stable amide derivatives. This reaction pathway is a common transformation for oxazolones. biointerfaceresearch.comresearchgate.net

Hydrolysis : In the presence of water, particularly under acid or base catalysis, the oxazolone ring can be hydrolyzed to yield an N-acetylated α-amino acid derivative.

Alcoholysis : Alcohols can react in a similar fashion to yield the corresponding ester derivatives.

These ring-opening reactions generate functionalized acyclic molecules that can serve as versatile intermediates for further synthetic transformations. For instance, the products of ring-opening can be used in the synthesis of peptides or other complex molecules. biointerfaceresearch.com In some cases, the intermediate formed after ring-opening can undergo subsequent intramolecular reactions to form new heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones. nih.gov

Cycloaddition Reactions Involving the Oxazolone Ring

The C4=C5 double bond within the this compound ring is electronically deficient due to the electron-withdrawing effects of the adjacent C-2 carbonyl and N-acetyl groups. This electronic nature allows the oxazolone ring to participate as a reactive component in various cycloaddition reactions.

The activated C4=C5 double bond enables the oxazolone ring to function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. biointerfaceresearch.comrsc.org N-substituted oxazolones have been shown to possess significant dienophilic reactivity. rsc.orgresearchgate.net In these reactions, the oxazolone reacts with an electron-rich diene to form a bicyclic adduct. The stereoselectivity and regioselectivity of the reaction are influenced by the substituents on both the diene and the dienophile. The use of N-acyloxazolidinones as dienophiles in Diels-Alder reactions is a well-established strategy in asymmetric synthesis, often providing high levels of stereocontrol. harvard.edu

The electron-deficient C4=C5 double bond also makes the oxazolone system a suitable Michael acceptor. researchgate.net In a Michael addition, a soft nucleophile (the Michael donor), such as an enolate or an organocuprate, attacks the C-5 position of the oxazolone ring. This conjugate addition process leads to the formation of a new carbon-carbon bond at the C-5 position and results in a 5-substituted-1,3-oxazol-2(3H)-one derivative. The phenyl group at C-5 influences the reactivity and stereochemical outcome of such conjugate addition processes.

| Reaction Type | Role of Oxazolone | Key Structural Feature | Reactant Partner |

|---|---|---|---|

| Diels-Alder Reaction | Dienophile | Electron-deficient C4=C5 double bond. researchgate.net | Electron-rich diene (e.g., cyclopentadiene, isoprene). harvard.edu |

| Michael Addition | Michael Acceptor | α,β-unsaturated carbonyl system (C5=C4-C2=O). researchgate.net | Soft nucleophile / Michael donor (e.g., enolates, amines). researchgate.net |

Tautomeric Equilibria and Dynamic Interconversions within the 2(3H)-Oxazolone System

Tautomerism involves the interconversion of constitutional isomers, typically through the migration of a proton. masterorganicchemistry.com The 2(3H)-oxazolone system can theoretically exist in equilibrium with its tautomeric forms. The most significant equilibrium is the keto-enol tautomerism between the amide ("keto") form and the hydroxy-oxazole ("enol") form.

For most simple oxazolones, the keto form, 2(3H)-oxazolone, is significantly more stable and is the overwhelmingly predominant species at equilibrium. biointerfaceresearch.com This preference is largely due to the greater thermodynamic stability of the carbon-oxygen double bond in the carbonyl group compared to the carbon-nitrogen double bond of the enol tautomer. libretexts.org

However, the position of this equilibrium can be influenced by several factors:

Aromaticity : The enol form, 2-hydroxy-5-phenyl-oxazole, possesses a fully unsaturated five-membered ring that can exhibit some degree of aromatic character, which would contribute to its stabilization.

Conjugation : The phenyl group at the C-5 position provides extended conjugation in both the keto and enol forms. Conjugation is known to be a factor that can stabilize enol tautomers. libretexts.orgyoutube.com

Solvent Effects : The equilibrium can be solvent-dependent. Polar solvents may stabilize the more polar keto tautomer, while non-polar solvents might favor a less polar, intramolecularly hydrogen-bonded enol form. nih.govnih.gov

Another potential, though less common, dynamic interconversion could involve tautomerism of the N-acetyl group, leading to an exocyclic enol-like structure. Despite these possibilities, the this compound form is the major and most stable tautomer under typical conditions.

| Tautomeric Form | Structure Description | Key Features | Relative Stability |

|---|---|---|---|

| Keto Form | This compound | Contains a C=O group within the ring (lactam). | Generally favored. biointerfaceresearch.comlibretexts.org |

| Enol Form | 3-Acetyl-2-hydroxy-5-phenyl-oxazole | Contains a C=N bond and a hydroxyl group at C-2. | Generally less favored but stabilized by aromaticity and conjugation. libretexts.org |

Influence of the N-Acetyl and Phenyl Substituents on Reaction Selectivity and Kinetics

The reactivity of the 1,3-oxazol-2(3H)-one ring is intrinsically linked to the electronic and steric properties of its substituents. The N-acetyl and 5-phenyl groups in This compound are expected to exert significant control over reaction outcomes.

The N-acetyl group is a key feature, functioning as an electron-withdrawing group. This is anticipated to decrease the nucleophilicity of the ring nitrogen and increase the electrophilicity of the carbonyl carbon at the 2-position. In reactions involving nucleophilic attack at this carbonyl group, the acetyl substituent would likely enhance the reaction rate. Furthermore, the acetyl group can influence the conformation of the molecule, which may play a role in stereoselective transformations.

The 5-phenyl substituent directly attached to the oxazolone ring is expected to have a pronounced electronic and steric influence. Electronically, the phenyl ring can participate in conjugation with the heterocyclic system, thereby stabilizing the ring and influencing its aromaticity. The electron-donating or electron-withdrawing nature of substituents on this phenyl ring could further modulate the reactivity of the oxazolone core. For instance, electron-donating groups on the phenyl ring have been observed to decrease the rate of ring-opening reactions in related oxazolone systems. thepharmajournal.com

Sterically, the bulky phenyl group at the C5 position would be expected to direct incoming reagents to the less hindered face of the molecule in addition reactions, thus playing a crucial role in diastereoselectivity.

General trends observed for related oxazolone derivatives suggest that the interplay between these electronic and steric factors governs both the selectivity and kinetics of their reactions. However, without specific kinetic data for This compound , a quantitative assessment remains speculative.

Table 1: Postulated Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Postulated Electronic Effect | Postulated Steric Effect | Anticipated Impact on Reactivity |

| N-Acetyl | N3 | Electron-withdrawing | Moderate steric hindrance | Enhances electrophilicity of C2 carbonyl; may influence ring conformation |

| Phenyl | C5 | Conjugative stabilization | Significant steric hindrance | Influences overall ring stability; directs incoming reagents to the opposite face |

Stereochemical Control and Diastereoselectivity in Oxazolone Reactions

While specific studies on the stereochemical outcomes of reactions involving This compound are not available, insights can be gleaned from the broader field of oxazolone and N-acyl oxazolidine (B1195125) chemistry. Chiral auxiliaries based on oxazolidine structures are well-established for their ability to direct stereoselective transformations. researchgate.net

In hypothetical cycloaddition reactions, such as a [3+2] cycloaddition, the stereochemistry of the resulting product would be heavily influenced by the substituents on the oxazolone ring. The planar nature of the heterocyclic ring and the steric bulk of the 5-phenyl group would likely create a facial bias, leading to a preference for the approach of the dipolarophile from the less hindered side.

The N-acetyl group could also play a role in stereocontrol. In related N-acyl-1,3-oxazolidines, the acyl group can adopt specific conformations that shield one face of the molecule, thereby directing the approach of electrophiles or nucleophiles. researchgate.net A similar effect could be at play with This compound , where the orientation of the acetyl group relative to the oxazolone ring could influence the diastereoselectivity of reactions at or adjacent to the ring.

For instance, in a hypothetical diastereoselective functionalization of a prochiral center introduced at the 4-position, the existing stereocenter at C5 (if the phenyl group were substituted to create one) and the conformational bias induced by the N-acetyl group would be critical in determining the stereochemical outcome. The precise diastereomeric ratio would depend on the specific reactants, catalysts, and reaction conditions, none of which have been reported for this specific compound.

Table 2: Hypothetical Diastereoselective Cycloaddition Reaction

| Reactant A | Reactant B | Potential Reaction Type | Key Stereodirecting Groups | Expected Outcome |

| This compound | Alkene/Alkyne | [3+2] Cycloaddition | 5-Phenyl group, N-Acetyl group | Formation of a specific diastereomer favored due to facial bias |

Due to the lack of specific experimental data, this article highlights the need for future research to elucidate the precise mechanistic details and synthetic utility of This compound . Computational studies could provide initial insights into its reactivity and the influence of its substituents, guiding future experimental investigations.

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental characterization for the specific chemical compound “this compound” is not available in the public domain. The search results yielded information on related but structurally distinct compounds, such as various isoxazoles, oxadiazoles, and pyrazole (B372694) derivatives. However, no specific ¹H NMR, ¹³C NMR, 2D NMR, NOE, ¹⁵N NMR, Infrared, Raman, or mass spectrometry data for this compound could be retrieved.

The user's request demands a highly specific and detailed analysis for each section and subsection of the provided outline, focusing exclusively on "this compound." Without access to the primary spectral data for this exact molecule, it is not possible to generate the scientifically accurate and thorough content required. Constructing the article would necessitate speculation or the use of data from analogous structures, which would violate the core instructions of accuracy and strict adherence to the specified subject matter.

Therefore, this request cannot be fulfilled at this time due to the lack of available scientific data for the target compound.

Advanced Spectroscopic and Structural Characterization of 3 Acetyl 5 Phenyl 1,3 Oxazol 2 3h One

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., C-H···π, π···π Stacking)

Information regarding the crystal packing and specific intermolecular interactions, such as C-H···π bonds or π···π stacking for 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one, is contingent on the availability of its crystal structure data. Without this data, a detailed description of how the molecules arrange themselves in the solid state and the nature of the non-covalent forces that stabilize the crystal lattice is not possible.

Conformational Analysis of the Oxazolone (B7731731) Ring and Substituents

A thorough conformational analysis, including the planarity of the oxazolone ring and the orientation of the acetyl and phenyl substituents relative to the core heterocycle, requires crystallographic data. This information is crucial for understanding the molecule's steric and electronic properties in the solid state. As this data is not available, a definitive analysis of the compound's conformation cannot be conducted.

Theoretical and Computational Chemistry Studies of 3 Acetyl 5 Phenyl 1,3 Oxazol 2 3h One

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic Structure and Energetics

No specific studies detailing Density Functional Theory (DFT) or Hartree-Fock (HF) calculations for 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one were found. In practice, computational chemists would employ these methods to gain insight into the molecule's fundamental properties.

Geometry Optimization and Conformational Landscapes

A theoretical study would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, which has rotatable bonds (e.g., between the oxazolone (B7731731) and phenyl rings, and the N-acetyl group), a conformational analysis would be necessary. This involves calculating the energy of different spatial orientations (conformers) to identify the global minimum and other low-energy structures that could exist in equilibrium.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum is invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C), aiding in the structural confirmation of the synthesized compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. From these energies, various global reactivity descriptors can be calculated.

Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a higher tendency to react. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table represents the standard definitions used in computational chemistry; specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for hydrogen bonding and electrophilic interactions.

Reaction Mechanism Modeling and Transition State Analysis

Modeling reaction mechanisms involves mapping the entire energy profile of a chemical reaction, from reactants to products. This includes locating and characterizing the energy of transition states—the highest energy point along the reaction coordinate. This analysis helps to understand reaction kinetics and feasibility. For the synthesis or reactions of this compound, computational modeling could elucidate the step-by-step pathway, identify key intermediates, and calculate the activation energy barriers, providing insights that are often difficult to obtain through experimental means alone. No such modeling studies have been published for this specific compound.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) within Oxazolone Derivatives

While specific computational data for this compound is unavailable, the broader class of oxazolone derivatives has been the subject of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

These studies involve calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a series of related oxazolone compounds and then using statistical methods to build a mathematical model that correlates these descriptors with observed activity (e.g., anti-inflammatory, antimicrobial, or anticancer effects). nih.govnih.govneuroquantology.com

The goal of a QSAR model is to predict the activity of new, unsynthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For oxazolone derivatives, QSAR studies have identified key structural features that influence their biological activity, such as the nature and position of substituents on the phenyl ring. These models provide valuable insights into the structure-activity landscape of this class of compounds. nih.govnih.gov

Simulation of Tautomeric Equilibria and Isomeric Interconversions

Computational chemistry provides powerful tools to investigate the structural and energetic landscape of molecules like this compound. The presence of multiple functional groups, including a carbonyl and an acetyl group, raises the possibility of tautomerism and isomerism. Theoretical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring these phenomena.

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, potential tautomeric forms could arise from the migration of a proton. For instance, keto-enol tautomerism involving the acetyl group could lead to the formation of an enol isomer. Computational simulations can predict the relative stabilities of these tautomers by calculating their Gibbs free energies. The tautomer with the lower energy is predicted to be the more stable and, therefore, the more abundant species at equilibrium.

Furthermore, these simulations can elucidate the mechanisms of interconversion between isomers. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies required for these transformations. A high activation energy would suggest a slow interconversion, while a low barrier would indicate a more dynamic equilibrium.

While specific studies on the tautomeric equilibria of this compound are not extensively documented in publicly available literature, the principles of such investigations are well-established for similar heterocyclic systems. A hypothetical study could, for example, compare the thermodynamic stability of the primary keto form with its potential enol tautomers. The results of such a study would be crucial for understanding the compound's reactivity and potential biological activity, as different tautomers may exhibit distinct chemical properties and binding affinities to biological targets.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated using DFT

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Keto Form | This compound | 0.00 |

| Enol Form A | 3-(1-Hydroxyvinyl)-5-phenyl-1,3-oxazol-2(3H)-one | +8.5 |

| Enol Form B | 5-Phenyl-3-(1-propen-2-yl)-1,3-oxazol-2(3H)-one-2-ol | +15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a computational study.

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods are a cornerstone of modern drug discovery and chemical research, offering a rapid and cost-effective means to predict the properties and interactions of molecules. For this compound, these computational approaches can provide valuable insights into its potential as a bioactive compound.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. semanticscholar.org This method is crucial for understanding the potential mechanism of action of a compound. For instance, if this compound were being investigated as a potential enzyme inhibitor, molecular docking could be used to model its interaction with the enzyme's active site. semanticscholar.org The docking simulations would predict the binding affinity, often expressed as a docking score or binding energy, and detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Beyond target-specific interactions, in silico tools can also predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions are vital for assessing the drug-likeness of a molecule. For example, computational models can estimate properties like solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. Such predictions help in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.

While specific in silico studies on this compound are not widely published, the methodologies are broadly applied to novel heterocyclic compounds to guide their synthesis and biological evaluation. nih.govuctm.edu A hypothetical molecular docking study could explore the binding of this compound to a specific therapeutic target, providing data to rationalize its activity or guide the design of more potent analogs.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.2 | Lys72, Glu91, Leu148 |

| Hypothetical Protease B | -7.5 | Asp25, Gly27, Ile50 |

| Hypothetical Receptor C | -6.9 | Ser120, Trp150, Phe210 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a molecular docking study.

Synthetic Applications and Chemical Transformations Derived from 3 Acetyl 5 Phenyl 1,3 Oxazol 2 3h One

Utilization as a Versatile Synthon in Organic Synthesis

Oxazolones, also known as azlactones, are key building blocks in the synthesis of numerous organic molecules. nih.govbiointerfaceresearch.com Their role as synthons is primarily centered on their reactivity towards nucleophiles and their participation in cycloaddition reactions. The 5(4H)-oxazolone tautomer, in particular, can react with electrophiles at the C-4 position via its resonance-stabilized anion or behave as a 1,3-dipole in cycloaddition processes. researchgate.net

The most common application of oxazolones is in the synthesis of α-amino acids and their derivatives. nih.gov Ring-opening of the oxazolone (B7731731) core by nucleophiles such as water, alcohols, or amines leads to the formation of N-acyl amino acids, esters, or amides, respectively. This reactivity is fundamental to peptide synthesis, where oxazolones can act as activated amino acid equivalents. nih.gov

Furthermore, the exocyclic double bond present in unsaturated oxazolone derivatives can function as a dienophile in Diels-Alder reactions, enabling the construction of complex cyclic and polycyclic structures. nih.govbiointerfaceresearch.com The versatility of the oxazolone ring allows it to be a precursor for a wide array of other heterocyclic compounds, as detailed in subsequent sections. biointerfaceresearch.com

| Product Class | Reaction Type | Key Feature of Oxazolone Synthon | Reference |

|---|---|---|---|

| α-Amino Acids & Derivatives | Ring-opening / Hydrolysis | Activated carbonyl group | nih.gov |

| Peptides | Ring-opening / Aminolysis | Activated amino acid equivalent | nih.gov |

| Amides | Ring-opening / Aminolysis | Activated carbonyl group | nih.gov |

| Pyrrole Derivatives | Rearrangement / Cycloaddition | Ring strain and 1,3-dipole character | biointerfaceresearch.com |

| Imidazolones | Reaction with amines/hydrazines | Ring transformation | biointerfaceresearch.comresearchgate.net |

| Polycyclic Systems | Diels-Alder Reaction | Exocyclic double bond as dienophile | nih.govbiointerfaceresearch.com |

Derivatization Strategies and Functional Group Transformations

Direct functionalization of the phenyl ring on a pre-formed 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one molecule is not the most common synthetic strategy. Instead, modifications to the phenyl moiety are typically introduced by utilizing substituted starting materials during the initial synthesis of the oxazolone ring. The Erlenmeyer-Plöchl synthesis, a cornerstone for preparing azlactones, involves the condensation of an N-acylglycine with an aldehyde. mdpi.com By selecting an appropriately substituted benzaldehyde, a wide variety of functional groups can be incorporated into the 5-phenyl position of the resulting oxazolone.

This approach allows for the introduction of electron-donating or electron-withdrawing groups, which can, in turn, influence the electronic properties and reactivity of the entire molecule. mdpi.com For instance, the rate of ring-opening reactions can be affected by the electronic nature of the substituent on the C-2 phenyl ring in related systems. nih.gov The synthesis of oxazolones with substituted phenyl groups has been demonstrated using various benzaldehydes, such as 4-fluorobenzaldehyde, in condensation reactions. nih.gov

| Desired Substituent (at 5-Phenyl Position) | Required Starting Material | Synthetic Method | Reference |

|---|---|---|---|

| 4-Fluoro | 4-Fluorobenzaldehyde | Condensation with N-acylglycine | nih.gov |

| Various (e.g., -OCH3, -NO2, -Cl) | Corresponding substituted benzaldehydes | Erlenmeyer–Plöchl synthesis | mdpi.com |

| Unsubstituted | Benzaldehyde | Erlenmeyer–Plöchl synthesis | nih.gov |

The N-acetyl group in this compound is generally stable, with most reactions targeting the more labile oxazolone ring. In many related syntheses, such as those for 3-acetyl-1,3,4-oxadiazolines, the N-acetyl group is introduced in the final step through cyclization with acetic anhydride (B1165640). researchgate.net

Direct transformations of the N-acetyl group while keeping the oxazolone ring intact are not widely documented. The most significant reaction involving this group is its cleavage during the ring-opening of the heterocycle. Studies on analogous N-acetyl oxazoline (B21484) systems have shown that acidic hydrolysis can cleave the C-N bond of the ring, leading to the formation of a free amino group. nih.govresearchgate.net This process effectively removes the acyl group as part of the ring destruction.

This ring-opening to generate a free amine provides a strategic opportunity for transacylation. Once the amine is exposed, it can be acylated with a different acylating agent, allowing for the substitution of the original acetyl group with another acyl moiety. nih.govresearchgate.net While this is not a direct conversion, it represents a viable pathway for modifying the N-acyl portion of the molecule's opened form.

Additionally, enzymatic deacetylation presents a plausible, though not specifically demonstrated, route for removing the acetyl group. Deacetylase enzymes, such as acylase I, are known to catalyze the hydrolysis of N-acetyl groups from N-acetyl amino acids and related structures, suggesting a potential biocatalytic approach for this transformation. nih.govsphinxsai.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.